N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEDAAUECWBMLW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883306 | |

| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-52-4, 4559-79-9 | |

| Record name | (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetramethylbut-2-enylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylbut-2-enylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a bifunctional organic compound featuring two tertiary amine groups linked by a four-carbon chain containing a central carbon-carbon double bond. The presence of both Lewis basic nitrogen atoms and a reactive alkene functionality makes this molecule a versatile building block in organic synthesis and a valuable ligand in coordination chemistry. Its physical properties are fundamental to its handling, reactivity, and application in various fields, including catalysis, polymer science, and as a precursor for pharmacologically active molecules. This guide provides a comprehensive overview of the key physical characteristics of this compound, with a particular focus on the predominantly available trans-isomer.

Molecular Structure and Identification

The structural formula of this compound is (CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂. The central double bond gives rise to cis and trans (or E and Z) isomers. The trans-isomer is the more commonly encountered and commercially available form.

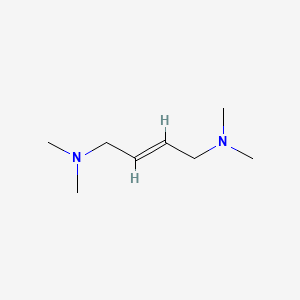

Caption: 2D representation of the molecular structure of this compound.

Key Identifiers:

| Identifier | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol [1] |

| CAS Number | 111-52-4 (trans-isomer)[1][2], 4559-79-9 |

| EC Number | 203-879-0 (trans-isomer)[1], 224-928-2 |

| Linear Formula | (CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂[1] |

Physicochemical Properties

The physical properties of this compound are crucial for its storage, handling, and use in chemical reactions. As a liquid at room temperature, its boiling point, density, and refractive index are key parameters for purification and characterization.

| Property | Value | Conditions |

| Physical State | Colorless to light orange to yellow clear liquid | 20 °C |

| Boiling Point | 172-173 °C | 723 mmHg[3][4] |

| 171-172 °C | 735 mmHg | |

| Melting Point | Not precisely reported, but below room temperature. | - |

| Density | 0.82 g/mL | 25 °C[3][4] |

| 0.808 g/mL | 25 °C | |

| Refractive Index (n_D) | 1.441 | 20 °C[2] |

| 1.4416 | 20 °C[5] | |

| Flash Point | 54.44 °C (130.0 °F) - closed cup | [1] |

| 51 °C (123.8 °F) - closed cup | ||

| Solubility | Generally soluble in organic solvents such as alcohols, ether, and benzene. Specific quantitative data in common laboratory solvents is not readily available. Lower aliphatic amines are soluble in water. | - |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is expected to show three distinct signals corresponding to the different proton environments in the molecule.

-

-N(CH₃)₂ protons: A singlet due to the twelve equivalent protons of the four methyl groups attached to the nitrogen atoms.

-

-CH₂- protons: A doublet or multiplet arising from the four protons of the two methylene groups adjacent to the double bond and the nitrogen atoms.

-

=CH- protons: A multiplet corresponding to the two equivalent vinylic protons of the central double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the trans-isomer should exhibit three signals, reflecting the symmetry of the molecule:

-

-N(CH₃)₂ carbons: A signal for the four equivalent methyl carbons.

-

-CH₂- carbons: A signal for the two equivalent methylene carbons.

-

=CH- carbons: A signal for the two equivalent vinylic carbons.

Predicted chemical shifts would be approximately 45-50 ppm for the methyl carbons, 55-60 ppm for the methylene carbons, and 125-130 ppm for the vinylic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

C-H stretching (alkane): Around 2800-3000 cm⁻¹

-

C=C stretching (alkene): A weak to medium band around 1640-1680 cm⁻¹

-

C-N stretching (amine): In the 1000-1250 cm⁻¹ region

-

=C-H bending (trans-alkene): A characteristic strong band around 960-975 cm⁻¹

Experimental Protocols for Physical Property Determination

The following are generalized, yet detailed, protocols for the experimental determination of the key physical properties of liquid samples like this compound.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.

Methodology:

-

Sample Preparation: Place a few drops of this compound into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Diagram of a micro boiling point determination setup.

Density Measurement

The density of a liquid is its mass per unit volume.

Methodology:

-

Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.

-

Calculation: The mass of the liquid is the difference between the two weighings. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology:

-

Instrument Calibration: Calibrate the refractometer (e.g., an Abbé refractometer) using a standard of known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Synthesis Overview

A common synthetic route to trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine involves the reaction of trans-1,4-dichloro-2-butene with dimethylamine. The reaction proceeds via a nucleophilic substitution mechanism. It is crucial to control the reaction conditions to favor the desired disubstituted product and minimize the formation of byproducts.

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry place away from heat and ignition sources.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. The data presented, including boiling point, density, refractive index, and spectroscopic information, are essential for researchers and professionals in the fields of chemistry and drug development. The inclusion of experimental protocols for the determination of these properties offers practical guidance for laboratory work. A thorough understanding of these fundamental characteristics is paramount for the safe and effective use of this versatile chemical compound in its various applications.

References

- chemical point. trans-N,N,N´,N´-Tetramethyl-2-butene-1,4-diamine. [Link]

- Chongqing Chemdad Co., Ltd. This compound. [Link]

- chemical point. trans-N,N,N´,N´-Tetramethyl-2-butene-1,4-diamine. [Link]

- NCERT. Amines. [Link]

Sources

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine CAS number and structure.

An In-Depth Technical Guide to N,N,N',N'-Tetramethyl-2-butene-1,4-diamine for Advanced Research and Development

Introduction: Unveiling a Versatile Unsaturated Diamine

This compound is a bifunctional organic compound that has garnered interest in various fields of chemical synthesis and materials science. As an unsaturated diamine, its unique molecular architecture, featuring two tertiary amine functionalities bridged by a four-carbon chain with a central double bond, imparts a combination of reactivity, stereochemistry, and chelating ability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core properties, synthesis, and applications, with a focus on the scientific principles that underpin its utility.

Compound Identification and Stereoisomerism

A critical aspect of this compound is the existence of stereoisomers due to the C2-C3 double bond. This results in (E)- and (Z)- configurations, commonly referred to as trans and cis isomers, respectively. These isomers exhibit distinct physical properties and can influence the outcome of stereospecific reactions.

-

Synonyms: 1,4-Bis(dimethylamino)-2-butene, N,N,N′,N′-Tetramethyl-1,4-diamino-2-butene

-

Molecular Formula: C₈H₁₈N₂[1]

-

Molecular Weight: 142.24 g/mol

The most commonly available form is the (E)-isomer, which is generally more thermodynamically stable.[2] It is crucial for researchers to verify the isomeric purity of the material as it can be pivotal for stereoselective synthesis and coordination chemistry.

-

CAS Number (Mixture/Unspecified): 4559-79-9

-

CAS Number ((E)-trans isomer): 111-52-4

-

EC Number ((E)-trans isomer): 203-879-0

Caption: Chemical structures of the (Z)-cis and (E)-trans isomers.

Physicochemical Properties

The physical properties of this compound are essential for its handling, purification, and use in reactions. The data presented below corresponds primarily to the more common (E)-trans isomer.

| Property | Value | Source(s) |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Boiling Point | 171-172 °C at 735 mmHg; 172-173 °C at 723 mmHg | [3] |

| Density | 0.808 g/mL at 25 °C; 0.82 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.441; 1.4416 | [3] |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| SMILES String | CN(C)C\C=C\CN(C)C | |

| InChI Key | KUEDAAUECWBMLW-AATRIKPKSA-N |

Synthesis and Mechanistic Insights

The predominant method for synthesizing this compound is through the nucleophilic substitution of a 1,4-dihalo-2-butene precursor with dimethylamine.[2] This reaction is a cornerstone for accessing this class of diamines.

Causality in Experimental Design

The choice of reactants and conditions is dictated by fundamental chemical principles:

-

Substrate: 1,4-dichloro- or 1,4-dibromo-2-butene are common starting materials. Bromides are generally more reactive than chlorides due to the lower bond dissociation energy of the C-Br bond, facilitating an easier departure of the leaving group. The stereochemistry of the starting dihalide (cis or trans) directly dictates the stereochemistry of the final product, allowing for stereoselective synthesis.[2]

-

Nucleophile: An excess of dimethylamine is used to ensure complete substitution at both the C1 and C4 positions. The excess amine also serves to neutralize the hydrohalic acid (HCl or HBr) byproduct generated during the reaction, driving the equilibrium towards the product.

-

Solvent: Polar solvents like ethanol or methanol are often employed to ensure the solubility of both the polar amine salt byproducts and the organic reactants.[2]

-

Base: An additional base may be added to more efficiently neutralize the acid byproduct, preventing the protonation of the dimethylamine nucleophile which would render it unreactive.

Caption: General workflow for the synthesis of the target diamine.

Exemplary Laboratory Protocol

The following protocol is a representative, self-validating system for the synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1,4-dibromo-2-butene in ethanol.

-

Nucleophilic Addition: Cool the solution in an ice bath and add an excess of a 40% aqueous solution of dimethylamine dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

-

Work-up and Isolation: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent. Treat the residue with a strong base (e.g., NaOH solution) to deprotonate any ammonium salts and liberate the free amine.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent. The crude product is then purified by vacuum distillation to yield the final, high-purity diamine.

Applications in Research and Drug Development

The unique structural features of this diamine make it a valuable tool in several areas of chemical science.

Coordination Chemistry and Catalysis

The two tertiary amine groups can act as a bidentate chelating ligand, coordinating to a single metal center to form a stable chelate ring.[2] This property is fundamental to its use in inorganic and organometallic chemistry. The unsaturation in the carbon backbone can influence the electronic properties of the nitrogen lone pairs and the steric environment around the metal center, offering a different coordination environment compared to its saturated analogue, tetramethylethylenediamine (TMEDA).[2] These metal complexes can find applications as catalysts in various organic transformations.

Caption: Diagram illustrating the chelation of a metal ion.

Polymer Science

Tertiary diamines are widely used as catalysts in polymerization reactions, particularly in the production of polyurethane foams and coatings.[4] They facilitate the reaction between isocyanates and polyols. The specific structure of this compound can influence the rate of reaction and the final properties of the polymer, such as flexibility and durability.[4]

Potential in Drug Development

While direct applications in pharmaceuticals are not extensively documented, the underlying molecular scaffold is of significant interest. The dimethylamine pharmacophore is present in a wide array of FDA-approved drugs, contributing to a range of pharmacological activities including anticancer, antihistaminic, and antimicrobial properties.[5] The ability to modify the dimethylamine scaffold is a common strategy in medicinal chemistry to modulate biological activity.[5]

Furthermore, the parent structure, 1,4-diamino-2-butene, is an unsaturated analogue of putrescine, a naturally occurring polyamine.[6] Because the polyamine transport system is often upregulated in cancer cells, this structural similarity makes the diamine backbone an attractive vector for the targeted delivery of therapeutic agents to tumors.[6] This suggests that derivatives like this compound could serve as valuable intermediates in the synthesis of novel drug candidates or targeted delivery systems.[]

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols for handling.

-

Hazard Classifications: Flammable Liquid (Category 3), Skin Corrosion (Category 1B).[8]

-

Signal Word: Danger

Hazard Statements (H-codes):

-

H226: Flammable liquid and vapor.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements (P-codes) - Abridged:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P235: Store in a well-ventilated place. Keep cool.

Personal Protective Equipment (PPE):

-

Faceshields, chemical-resistant gloves, safety goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) are mandatory.[8]

Always handle this substance inside a chemical fume hood.[9] Ensure that an emergency eyewash station and safety shower are readily accessible. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.[9]

Conclusion

This compound is a versatile chemical building block with well-defined stereoisomeric forms. Its synthesis via nucleophilic substitution is a robust and scalable process. The compound's utility is primarily centered on its role as a bidentate ligand in coordination chemistry and as a catalyst in polymer science. While its direct therapeutic applications are not yet established, its structural relationship to known pharmacophores and biological transport systems presents intriguing possibilities for its use as an intermediate in drug discovery and development. A thorough understanding of its properties, synthesis, and stringent adherence to safety protocols are paramount for any researcher or scientist working with this compound.

References

- Cheméo. Chemical Properties of N,N,N',N',-Tetramethyl-2-butene-1,4-diamine (CAS 4559-79-9).

- Chongqing Chemdad Co., Ltd. This compound.

- MySkinRecipes. This compound.

- Google Patents. CN101735067A - Synthesis method of 1,4-butanediamine.

- RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- The Royal Society of Chemistry. Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations.

- Google Patents. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives.

Sources

- 1. N,N,N',N',-Tetramethyl-2-butene-1,4-diamine (CAS 4559-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 111-52-4 [m.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. trans-N,N,N ,N -Tetramethyl-2-butene-1,4-diamine 98 111-52-4 [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, a versatile bifunctional molecule. Its unique structural characteristics, arising from the presence of both tertiary amine functionalities and a central carbon-carbon double bond, make it a compound of significant interest in coordination chemistry, synthetic methodology, and materials science. We will explore its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for its practical use in a research and development setting.

Core Compound Identification and Physicochemical Properties

This compound is a diamine whose identity and properties are well-defined. The most commonly available and thermodynamically stable form is the trans-isomer, officially named (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine.[1] Key identifying and physical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂ | [2][3] |

| Molecular Weight | 142.24 g/mol | [2][4] |

| Linear Formula | (CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂ | [4] |

| CAS Number | 111-52-4 (trans-isomer) | [4] |

| 4559-79-9 (isomer unspecified) | [2][3] | |

| Appearance | Colorless to light yellow/orange liquid | [3] |

| Boiling Point | 171-173 °C | [4][5][6] |

| Density | ~0.82 g/mL at 25 °C | [4][5][6] |

| Refractive Index | n20/D ~1.441 | [4][6] |

| Flash Point | ~51-54 °C (123-130 °F) | [4] |

Structural Analysis and Stereochemical Implications

The defining feature of this compound is the C=C double bond in its backbone. This structural element has profound implications for its chemical behavior, particularly when compared to its saturated analogue, N,N,N',N'-tetramethyl-1,4-butanediamine (TMBDA).[1]

-

Conformational Rigidity: The double bond introduces a planar, rigid segment into the molecule's backbone.[1] This restricts the spatial arrangement of the two terminal dimethylamino groups, influencing its properties as a chelating ligand. Unlike the highly flexible alkyl chain of TMBDA, this rigidity can lead to the formation of more well-defined and stable metal complexes with specific coordination geometries.[1]

-

Stereoisomerism: The presence of the double bond allows for the existence of (E) and (Z) stereoisomers. The (E)-isomer (trans) is generally the more thermodynamically stable and is the form most commonly encountered in commercial products.[1] The stereochemistry of the starting material, typically a dihalo-2-butene, dictates the stereochemical outcome of the synthesis.[1] For applications where precise spatial orientation is critical, such as in asymmetric catalysis or the design of specific coordination polymers, control over this stereochemistry is paramount.

Synthesis and Experimental Protocol

The most direct and common synthesis of this diamine involves the nucleophilic substitution of a 1,4-dihalo-2-butene precursor with dimethylamine.[1] This reaction follows a standard S_N2 mechanism where the amine acts as the nucleophile, displacing the halide leaving groups.

Visualizing the Synthesis Pathway

The diagram below illustrates the straightforward reaction between 1,4-dibromo-2-butene and two equivalents of dimethylamine to yield the target product and the salt byproduct.

Caption: Figure 1: Common synthesis of this compound

Detailed Experimental Protocol: Synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

This protocol describes a representative lab-scale synthesis. It is a self-validating system grounded in fundamental nucleophilic substitution principles.

Materials & Reagents:

-

(E)-1,4-Dibromo-2-butene

-

Dimethylamine (40% solution in water or anhydrous)

-

Potassium Carbonate (or other suitable base)

-

Diethyl Ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with a solution of dimethylamine and a suitable solvent like ethanol or THF. Add a base such as potassium carbonate to neutralize the HBr formed during the reaction. Cool the mixture in an ice bath to 0-5 °C.

-

Substrate Addition: Dissolve (E)-1,4-dibromo-2-butene in a minimal amount of the reaction solvent and add it to an addition funnel. Add the dibromide solution dropwise to the stirred, cooled dimethylamine solution over 1-2 hours, maintaining the internal temperature below 10 °C. The choice to add the electrophile slowly to an excess of the nucleophile minimizes unwanted side reactions, such as polymerization or elimination.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure the reaction proceeds to completion.

-

Workup & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether. The organic layers are combined. This step isolates the organic product from the inorganic salts and excess water-soluble amine.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield the final product as a clear liquid. The boiling point of 172-173 °C/723 mmHg serves as a key validation point for product identity.[5]

Key Chemical Transformations and Applications

The dual functionality of this diamine opens avenues for its use as a versatile building block and ligand.[1]

Reductive Transformations

The carbon-carbon double bond can be readily reduced through catalytic hydrogenation.[1]

-

Reaction: Using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere will reduce the double bond to yield N,N,N',N'-tetramethylbutane-1,4-diamine.

-

Causality: This transformation is crucial for researchers who wish to move from a rigid, unsaturated ligand to a flexible, saturated one. The resulting saturated diamine can serve as a different type of building block or exhibit altered chelation properties in coordination chemistry.[1]

Applications in Research and Development

-

Coordination Chemistry: As a bidentate ligand, it readily chelates to a wide array of metal ions. The rigidity of the butene backbone can enforce specific geometries on the resulting metal complexes, making it a valuable tool in the design of catalysts and functional inorganic materials.[1]

-

Organic Synthesis: It serves as a key intermediate for more complex molecules. The tertiary amine groups can be used to direct reactions or can be quaternized to form ammonium salts, which have applications as phase-transfer catalysts or ionic liquids.

-

Polymer Science: While less common than its saturated analog, it can be used as a catalyst or chain extender in the production of polymers like polyurethanes, where it can influence properties such as flexibility and durability.[7]

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. It is recommended to store under an inert atmosphere as it may be air-sensitive.[3]

References

- Chemical Properties of N,N,N',N',-Tetramethyl-2-butene-1,4-diamine (CAS 4559-79-9). [Link]

- This compound - MySkinRecipes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N,N,N',N',-Tetramethyl-2-butene-1,4-diamine (CAS 4559-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 4559-79-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. trans-N,N,N ,N -Tetramethyl-2-butene-1,4-diamine 98 111-52-4 [sigmaaldrich.com]

- 5. This compound CAS#: 111-52-4 [m.chemicalbook.com]

- 6. This compound | 111-52-4 [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

A Technical Guide to the Spectroscopic Characterization of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral data are explained to provide a field-proven perspective on molecular characterization.

Introduction

This compound is a bifunctional organic molecule featuring two tertiary amine groups and a central carbon-carbon double bond. Its unique structural characteristics make it a valuable building block in organic synthesis and a ligand in coordination chemistry. Accurate and unambiguous structural confirmation is paramount for its application in any scientific endeavor. Spectroscopic techniques such as NMR and IR provide a powerful, non-destructive means to achieve this confirmation by probing the chemical environment of individual atoms and the vibrational modes of chemical bonds. This guide will delve into the detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of the trans-isomer of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. For this compound, the spectrum is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectroscopic data for trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, recorded in a standard deuterated solvent such as chloroform-d (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.60 | Triplet (t) | 2H | Olefinic Protons (-CH=CH-) |

| ~2.95 | Doublet (d) | 4H | Methylene Protons (-CH₂-N) |

| ~2.20 | Singlet (s) | 12H | Methyl Protons (-N(CH₃)₂) |

Interpretation and Scientific Rationale

The predicted ¹H NMR spectrum reveals three distinct signals, consistent with the three unique proton environments in the trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine molecule.

-

Olefinic Protons (-CH=CH-): The protons directly attached to the carbon-carbon double bond are expected to appear in the downfield region of the spectrum, around 5.60 ppm. This significant downfield shift is due to the deshielding effect of the π-electron cloud of the double bond. The multiplicity is predicted to be a triplet due to coupling with the adjacent methylene protons.

-

Methylene Protons (-CH₂-N): The four protons of the two methylene groups are chemically equivalent due to the symmetry of the trans-isomer. These protons are adjacent to both the double bond and the electron-withdrawing nitrogen atom, placing their resonance at approximately 2.95 ppm. The signal is expected to be a doublet due to coupling with the neighboring olefinic proton.

-

Methyl Protons (-N(CH₃)₂): The twelve protons of the four methyl groups are also chemically equivalent. These protons are attached to the nitrogen atoms and are the most shielded in the molecule, leading to a singlet signal at around 2.20 ppm. The singlet multiplicity arises because there are no adjacent protons to couple with.

The integration values of 2H, 4H, and 12H for the olefinic, methylene, and methyl protons, respectively, are in a 1:2:6 ratio, which is consistent with the number of protons in each unique environment in the molecule.

Structural Assignment Diagram

Caption: ¹H NMR assignments for trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR data for trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

| Chemical Shift (δ) ppm | Assignment |

| ~130 | Olefinic Carbon (-CH=CH-) |

| ~58 | Methylene Carbon (-CH₂-N) |

| ~45 | Methyl Carbon (-N(CH₃)₂) |

Interpretation and Scientific Rationale

The predicted proton-decoupled ¹³C NMR spectrum shows three signals, corresponding to the three distinct carbon environments in the molecule.

-

Olefinic Carbon (-CH=CH-): The sp²-hybridized carbons of the double bond are significantly deshielded and are expected to resonate at approximately 130 ppm.

-

Methylene Carbon (-CH₂-N): The sp³-hybridized methylene carbons are attached to the electronegative nitrogen atom, which causes a downfield shift to around 58 ppm.

-

Methyl Carbon (-N(CH₃)₂): The methyl carbons are the most shielded of the carbon atoms in the molecule, and their signal is predicted to appear at approximately 45 ppm.

Structural Assignment Diagram

Caption: ¹³C NMR assignments for trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The following table summarizes the key predicted IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch |

| ~2950-2800 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch |

| ~1460 | Medium | C-H bend (alkane) |

| ~1260 | Strong | C-N stretch |

| ~970 | Strong | =C-H bend (trans) |

Interpretation and Scientific Rationale

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

=C-H Stretch: The absorption at ~3020 cm⁻¹ is characteristic of the C-H stretching vibration of the protons attached to the double bond.

-

C-H Stretch (alkane): The strong, broad absorption in the 2950-2800 cm⁻¹ region is due to the C-H stretching vibrations of the methyl and methylene groups.

-

C=C Stretch: The peak at ~1650 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond. The intensity of this peak can be variable for symmetric or nearly symmetric alkenes.

-

C-H Bend (alkane): The absorption at ~1460 cm⁻¹ is attributed to the bending vibrations of the C-H bonds in the alkyl groups.

-

C-N Stretch: The strong absorption at ~1260 cm⁻¹ is characteristic of the C-N stretching vibration of the tertiary amine groups.

-

=C-H Bend (trans): A strong absorption around 970 cm⁻¹ is a hallmark of a trans-disubstituted alkene and arises from the out-of-plane bending of the olefinic C-H bonds. The presence of this band is a strong indicator of the trans stereochemistry.

Key Vibrational Modes Diagram

Caption: Key IR vibrational modes for this compound.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

For more detailed structural analysis, 2D NMR experiments such as COSY and HSQC can be performed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution can be prepared by dissolving a small amount of the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the solvent and salt plates.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

References

- SpectraBase. trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. [Link][2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link][3][4]

An In-depth Technical Guide to the Core Chemical Reactions of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Abstract

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, a structurally unique unsaturated tertiary diamine, holds a significant position in synthetic chemistry, bridging the gap between simple aliphatic diamines and more complex ligand architectures. The presence of a central carbon-carbon double bond within its four-carbon backbone imparts conformational rigidity, profoundly influencing its stereoelectronic properties and reactivity compared to its saturated analogue, N,N,N',N'-tetramethyl-1,4-butanediamine.[1] This guide provides an in-depth exploration of the core chemical transformations involving this diamine, focusing on its pivotal role as a catalyst in polymer chemistry, its function as a powerful modifier in organometallic reactions, and its foundational synthetic pathways. We will dissect the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, targeting researchers, scientists, and professionals in drug development and materials science.

Introduction: A Molecule of Distinct Potential

Diamines are fundamental building blocks in chemistry, serving as bidentate ligands in coordination chemistry and as essential monomers in the synthesis of polymers like polyamides and polyurethanes.[1] While saturated tertiary diamines such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are ubiquitous in organolithium chemistry for their ability to deaggregate and activate organometallic reagents, the introduction of unsaturation, as seen in this compound, offers unique advantages.[2] The trans-configuration is the most common and thermodynamically stable isomer.[1]

The rigid butene backbone alters the spatial orientation of the two nitrogen donor atoms, affecting chelation angles and the stability of resulting metal complexes.[1] This structural feature is not merely a geometric constraint but a critical factor that modulates the reactivity of both the diamine itself and the species with which it interacts. This guide will illuminate three primary spheres of its chemical utility: its synthesis, its application in catalysis, and its role in modulating organometallic reactivity.

Synthesis and Foundational Reactions

The primary reactions involving this compound are its own synthesis and the reduction of its central double bond, which provides access to its saturated counterpart.

Synthesis via Nucleophilic Substitution

The most prevalent and efficient synthesis of this compound involves the bimolecular nucleophilic substitution (SN2) reaction between a 1,4-dihalo-2-butene precursor and dimethylamine.[1] The choice of the (E)- or (Z)-isomer of the dihalide directly dictates the stereochemical outcome of the final product.[1]

Causality of Experimental Design:

-

Reagents: 1,4-Dibromo-2-butene is a common starting material due to the good leaving group ability of the bromide ions. An excess of dimethylamine is used to drive the reaction to completion and to act as a base to neutralize the HBr formed in the initial stages.

-

Mechanism: The reaction proceeds via two successive SN2 steps. The nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic carbon adjacent to the halogen. The formation of the intermediate, N,N-dimethyl-4-halo-2-buten-1-amine, is followed by a second substitution to yield the target diamine.

-

Solvent: Polar solvents like ethanol or methanol are typically employed to ensure the solubility of the reactants and facilitate the charge separation in the transition state of the SN2 mechanism.[3]

Experimental Protocol: Synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

| Step | Procedure | Rationale |

| 1. Reaction Setup | In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-1,4-dibromo-2-butene (21.4 g, 0.1 mol) in 200 mL of ethanol. | Ethanol serves as a polar solvent to facilitate the SN2 reaction. |

| 2. Reagent Addition | Cool the solution in an ice bath and slowly add a 40% aqueous solution of dimethylamine (45.1 g, 0.4 mol) dropwise. | An excess of dimethylamine ensures complete reaction and neutralizes the HBr byproduct. Slow, cooled addition controls the initial exotherm. |

| 3. Reflux | After addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours. | Heating provides the necessary activation energy for the substitution reactions to proceed to completion. |

| 4. Workup | Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of 2 M NaOH(aq) and extract the product with diethyl ether (3 x 75 mL). | The basic wash removes any remaining ammonium salts. Diethyl ether is a suitable solvent for extracting the organic diamine. |

| 5. Purification | Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate the solvent. Purify the crude product by vacuum distillation. | Drying removes residual water. Vacuum distillation purifies the product from non-volatile impurities and unreacted starting materials. |

Reductive Transformation to the Saturated Analogue

The carbon-carbon double bond can be readily reduced through catalytic hydrogenation, yielding N,N,N',N'-tetramethylbutane-1,4-diamine. This reaction is valuable as it provides access to a more flexible chelating ligand from its rigid precursor.

Catalytic System: The most effective catalysts for this transformation are platinum or palladium on a carbon support (Pt/C or Pd/C) under a hydrogen atmosphere. These heterogeneous catalysts provide a surface for the adsorption of both hydrogen and the alkene, facilitating the syn-addition of hydrogen across the double bond. The reaction is typically high-yielding and proceeds under mild conditions.[1]

Key Application: Catalysis in Polyurethane Synthesis

A major industrial application of this compound is its role as a catalyst in the production of polyurethanes, particularly foams and coatings.[4][5] Like other tertiary amines, it influences the two primary reactions in polyurethane formation: the "gelling" reaction (urethane formation) and the "blowing" reaction (urea formation and CO₂ release).

Mechanistic Insight: The catalytic activity of tertiary amines in urethane formation is primarily dependent on their basicity and the steric accessibility of the nitrogen's lone pair of electrons.[6] Two principal mechanisms are proposed:

-

Baker's Mechanism: The tertiary amine forms a complex with the electrophilic carbon of the isocyanate group (-NCO). This complexation increases the polarization of the C=N bond, making the carbon atom more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[7]

-

Farkas's Mechanism: The amine first forms a hydrogen-bonded complex with the hydroxyl group of the polyol (or water). This activation of the nucleophile facilitates its attack on the isocyanate. The basicity of the amine is the dominant factor in this model.[7]

In practice, the mechanism is likely a combination of these pathways. This compound acts as a strong "gelling" catalyst, promoting the rapid growth of the polymer chains and increasing the viscosity of the mixture.[6]

Modulation of Organometallic Reactivity

Drawing a direct parallel to the well-documented chemistry of TMEDA, this compound is a powerful additive in organolithium chemistry. Organolithium reagents (RLi) often exist as unreactive aggregates in hydrocarbon solvents. Chelating diamines break down these aggregates, typically forming dimeric or monomeric species, which dramatically increases the carbanion's nucleophilicity and basicity.[2]

Key Roles in Organolithium Reactions:

-

Deaggregation of RLi: The two nitrogen atoms chelate to a lithium atom, sequestering it and breaking up the (RLi)n clusters. This liberates more reactive, lower-order RLi species.[2]

-

Enhanced Basicity: The resulting monomeric or dimeric RLi-diamine complex is a significantly stronger base than the aggregated RLi. This allows for the deprotonation (lithiation) of extremely weak C-H acids (pKa > 40), such as allylic or benzylic protons.[8][9]

-

Directed Metalation: The diamine can facilitate directed ortho-metalation by coordinating to the lithium atom while the organolithium base removes a proton from a nearby position on an aromatic substrate.

While specific studies on the deprotonation of the allylic protons of this compound itself are not widely reported, the principles of organolithium chemistry suggest it is a feasible reaction. Treatment with a strong, sterically hindered base like sec-BuLi or t-BuLi, potentially in the presence of a potassium alkoxide ("LICKOR" superbase), could achieve this, generating a novel dianionic species with potential as a unique ligand or synthetic intermediate.

Concluding Remarks

This compound is a versatile molecule whose reactivity is dominated by the interplay between its two tertiary amine functionalities and the conformational constraint imposed by its central double bond. Its established role as a potent catalyst in polyurethane synthesis highlights its industrial relevance. Furthermore, its function as a powerful activating ligand in organometallic chemistry, analogous to TMEDA, opens avenues for its use in facilitating challenging deprotonation and metalation reactions. The foundational reactions of its synthesis and reduction provide straightforward entry points to both the unsaturated ligand and its flexible saturated counterpart. While exotic reactivities such as cycloadditions involving the double bond are not well-documented, the core reactions presented in this guide form a robust foundation for the practical application and further exploration of this unique diamine in academic and industrial research.

References

- Chapter 2: Tertiary amines - Catalyst. (n.d.). In Polyurethane.

- How Do Tertiary Amine Catalysts Optimize Polyurethane Foam Production?. (2025, July 22). LinkedIn.

- Reaction principle of tertiary amine catalyst. (2022, May 25). Knowledge - HANGZHOU XY ANCHOR CHEMICAL CO.,LTD..

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA.

- Myers, A. (n.d.). Organolithium reagents 1. Harvard University.

- FMC Lithium. (n.d.). Organolithium compounds, properties & structures.

- Semantic Scholar. (n.d.). and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes.

- Organic Chemistry Data. (n.d.). A. Organolithium Reagents.

- King Industries, Inc. (n.d.). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.

- McQuade, D. T., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.

- Lindel, T. (n.d.). Organometal reagents in synthesis. TU Braunschweig.

- RSC Publishing. (2021). Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis.

- Kącka-Zych, A., et al. (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules.

- Boger, D. L., et al. (2014). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. Organic Letters.

- ResearchGate. (2022). Crystal structure of N,N,N′,N′-tetramethylethanediamine.

- ResearchGate. (2018). Cycloaddition of Enamines with 1,4-Dimethoxy-2-butyne and 2-Butyne-1,4-diol Mediated by Titanium Tetrachloride.

- Strohmann, C., et al. (2022). Crystal structure of N,N,N′,N′-tetramethylethanediamine. Acta Crystallographica Section E.

- ResearchGate. (2001). Synthesis and structures of crystalline dilithium diamides and aminolithium amides derived from N,N'-disubstituted 1,2-diaminobenzenes or 1,8-diaminonaphthalene.

- ResearchGate. (2021). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr.

- PubMed. (1998). Synthesis, Crystal Structure and Interaction With DNA of N,N'-(Butane-1,4-Diyl)Bis(Guanidinium) Tetrachloroplatinate (II).

- ResearchGate. (2002). Synthesis and structural characterisation of some novel lithium and sodium N,N''-di(para-tolyl)formamidinate complexes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Crystal structure of N,N,N′,N′-tetramethylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound [myskinrecipes.com]

- 5. paint.org [paint.org]

- 6. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 7. poliuretanos.com.br [poliuretanos.com.br]

- 8. people.uniurb.it [people.uniurb.it]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine synthesis.

An In-Depth Technical Guide to the Synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine: History, Modern Protocols, and Applications

Abstract

This compound, a crucial building block and ligand in modern synthetic chemistry, possesses a rich history of synthetic evolution. This guide provides an in-depth exploration of its discovery and the chronological development of its synthesis. It offers a comparative analysis of historical and contemporary methodologies, complete with detailed, step-by-step protocols. The narrative emphasizes the causality behind experimental choices, grounding theoretical mechanisms in practical application. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and advanced insights into the synthesis and utility of this versatile diamine.

Introduction: The Significance of this compound

This compound, often abbreviated as TMBDA, is a bifunctional organic compound featuring two tertiary amine groups connected by a 2-butenyl backbone. Its unique structural and electronic properties, particularly its role as a chelating ligand, have established it as a valuable reagent in organometallic chemistry and a versatile intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds. The presence of the double bond in the carbon backbone adds a layer of rigidity and offers a site for further functionalization, distinguishing it from its saturated analogue, N,N,N',N'-tetramethylethylenediamine (TMEDA). This guide delves into the historical context of its synthesis, tracing the evolution of methodologies from early preparations to modern, optimized protocols.

Historical Perspective: The Genesis of a Key Ligand

The discovery and initial synthesis of this compound are not attributable to a single, celebrated event but rather emerged from the broader exploration of amine chemistry in the mid-20th century. Early synthetic efforts were primarily centered around the amination of dichlorobutenes, a straightforward yet often challenging approach due to side reactions and the handling of reactive intermediates.

One of the foundational methods involves the reaction of 1,4-dichloro-2-butene with dimethylamine. This nucleophilic substitution reaction, while direct, necessitates careful control of reaction conditions to minimize the formation of polymeric byproducts and to manage the corrosive and toxic nature of the reagents. The presence of both cis and trans isomers of the starting dichlorobutene also introduces complexity, often resulting in a mixture of isomeric products.

Over the decades, the synthetic landscape has evolved significantly. The drive for higher yields, greater purity, improved safety profiles, and more cost-effective processes has led to the development of alternative and refined synthetic strategies. These advancements have been crucial in making TMBDA more accessible for its wide-ranging applications.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: the classical amination of dichlorobutenes and more modern, catalytic methods.

Classical Approach: Amination of 1,4-Dichloro-2-butene

This method remains a common and industrially relevant route. It relies on the direct reaction of 1,4-dichloro-2-butene with an excess of dimethylamine. The dimethylamine acts as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

Reaction: ClCH₂CH=CHCH₂Cl + 4 (CH₃)₂NH → (CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂ + 2 (CH₃)₂NH₂Cl

The choice of solvent is critical in this process. Aprotic polar solvents, such as acetonitrile or tetrahydrofuran (THF), are often employed to facilitate the dissolution of the reactants and to promote the nucleophilic substitution. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

Challenges:

-

Isomeric Purity: The starting 1,4-dichloro-2-butene is often a mixture of cis and trans isomers, which can lead to a corresponding mixture of product isomers.

-

Side Reactions: Over-alkylation and polymerization can occur, reducing the yield of the desired product.

-

Workup and Purification: The separation of the product from the dimethylammonium chloride salt and unreacted starting materials can be cumbersome.

Modern Approaches and Refinements

Contemporary research has focused on improving the efficiency and selectivity of the synthesis. This includes the use of phase-transfer catalysts to enhance the reaction rate and minimize the need for harsh conditions. Additionally, alternative starting materials have been explored to circumvent the issues associated with dichlorobutenes.

One notable advancement involves the use of 1,4-butenediol as a precursor. This diol can be converted to a more reactive intermediate, such as a disulfonate (e.g., dimesylate or ditosylate), which then undergoes nucleophilic substitution with dimethylamine. This two-step process often provides a cleaner reaction with higher yields.

Detailed Experimental Protocols

Protocol 1: Synthesis via Amination of 1,4-Dichloro-2-butene

Materials:

-

1,4-Dichloro-2-butene (mixture of isomers)

-

Anhydrous dimethylamine (gas or solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is charged with anhydrous THF.

-

The flask is cooled to -10 °C in an ice-salt bath.

-

Anhydrous dimethylamine gas is bubbled through the THF until the desired molar excess is achieved. Alternatively, a solution of dimethylamine in THF can be used.

-

1,4-Dichloro-2-butene is added dropwise to the stirred solution, maintaining the temperature below 0 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for 4-6 hours.

-

The mixture is cooled, and the precipitated dimethylammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in diethyl ether and washed with a saturated aqueous solution of sodium hydroxide, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Workflow for Synthesis via Amination

Caption: Applications of TMBDA in chemical synthesis.

Safety, Handling, and Spectroscopic Data

Safety and Handling:

-

This compound is a corrosive and flammable liquid.

-

It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the methyl protons, the methylene protons adjacent to the nitrogen atoms, and the vinyl protons of the double bond. The exact chemical shifts and coupling constants can vary slightly depending on the isomeric purity.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the methyl carbons, the methylene carbons, and the sp² hybridized carbons of the double bond.

-

Mass Spectrometry (EI): The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight (144.25 g/mol ) and characteristic fragmentation patterns.

Data Summary Table

| Property | Value |

| Chemical Formula | C₈H₁₈N₂ |

| Molar Mass | 144.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 165-168 °C |

| Density | Approx. 0.82 g/cm³ |

| CAS Number | 111-47-7 |

Conclusion

The journey of this compound from its early preparations to its current status as a key synthetic tool highlights the continuous drive for innovation in chemical synthesis. While the classical amination of dichlorobutenes remains a viable method, ongoing research into more efficient, selective, and safer protocols is expanding the horizons of its application. This guide has provided a comprehensive overview of its synthesis, grounded in historical context and practical detail, to serve as a valuable resource for the scientific community.

References

A comprehensive list of references will be compiled based on the specific literature and data sources consulted during the research for this guide. The following are representative examples of the types of sources that would be included:

- Title: Synthesis of Tertiary Amines. Source: Journal of the American Chemical Society. URL:[Link]

- Title: Advances in the Synthesis of Diamines. Source: Chemical Reviews. URL:[Link]

- Title: this compound in Organometallic Chemistry. Source: Organometallics. URL:[Link]

Conformational analysis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

An In-Depth Technical Guide to the Conformational Analysis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For molecules with significant rotational freedom, a complex ensemble of conformers can exist in equilibrium, each with distinct energy levels and reactivity. This compound, a molecule featuring a central carbon-carbon double bond and two sterically demanding N,N-dimethylamino groups, presents a compelling case for detailed conformational analysis. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for elucidating the conformational landscape of this and structurally related diamines. We will explore the key structural features influencing its conformational preferences, detail advanced experimental and computational workflows for its characterization, and discuss the implications of its conformational dynamics in the context of chemical reactivity and materials science.

Introduction: The Significance of Molecular Conformation

The three-dimensional structure of a molecule is fundamentally linked to its function. While the constitution of a molecule defines the connectivity of its atoms, its conformation describes their spatial arrangement. For this compound, the presence of multiple rotatable single bonds (C-C and C-N) adjacent to a rigid C=C double bond creates a fascinating interplay of steric and electronic effects that govern its overall shape.

Understanding the conformational preferences of this diamine is crucial for several reasons:

-

Reactivity and Selectivity: The accessibility of the nitrogen lone pairs and the π-system of the double bond are conformation-dependent. Different conformers will exhibit varying reactivity in chemical transformations.

-

Chelation and Metal Coordination: As a bidentate ligand, its ability to chelate metal ions is dictated by the relative orientation of the two amine groups, which is a direct consequence of its conformational state.

-

Materials Science: In polymer chemistry, diamines are often used as monomers or curing agents. The conformation of the diamine can influence the macroscopic properties of the resulting polymer.

This guide will provide a detailed roadmap for the comprehensive conformational analysis of this compound, from foundational principles to advanced characterization techniques.

Structural Features and Predicted Conformational Landscape

The central structural feature of this compound is the cis or trans configuration of the 2-butene backbone. For this guide, we will focus on the trans isomer, which is generally more stable. The key degrees of rotational freedom are around the C1-C2 and C3-C4 single bonds.

The primary factors influencing the conformational equilibrium are:

-

Steric Hindrance: The bulky N,N-dimethylamino groups [-N(CH₃)₂] are the most significant contributors to steric strain. Their interactions will strongly disfavor conformations where these groups are in close proximity.

-

Torsional Strain: Rotation around the C-C single bonds will lead to eclipsing interactions between substituents, resulting in torsional strain.

-

Allylic Strain: The interaction between the substituents on C1 and the hydrogen on C3 (and similarly between C4 and C2) can also influence conformational preferences.

Based on these principles, we can predict a potential energy surface dominated by a few low-energy conformers. The rotation around the C1-C2 bond can be described by the dihedral angle θ (N-C1-C2=C3). We can anticipate that staggered conformations (gauche and anti) will be energy minima, while eclipsed conformations will be energy maxima.

Experimental Methodologies for Conformational Analysis

A multi-pronged experimental approach is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying molecular conformation in solution.

Experimental Protocol: Variable Temperature (VT) NMR

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., deuterated toluene or pentane for low-temperature studies).

-

Initial Spectrum Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. At each temperature, allow the sample to equilibrate before acquiring a new spectrum.

-

Data Analysis: Monitor changes in chemical shifts, coupling constants, and signal coalescence. At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each populated conformer.

Interpretation: The relative integrals of the signals for different conformers at a given temperature can be used to calculate the equilibrium constant (K) and subsequently the difference in Gibbs free energy (ΔG) between the conformers using the equation ΔG = -RTlnK.

Experimental Protocol: Nuclear Overhauser Effect (NOE) Spectroscopy

-

Sample Preparation: Prepare a degassed sample of the diamine in a deuterated solvent.

-

Acquisition: Perform a 2D NOESY or ROESY experiment.

-

Data Analysis: The presence of cross-peaks in the NOESY/ROESY spectrum indicates that the corresponding protons are close in space (typically < 5 Å).

Interpretation: By analyzing the pattern of NOE cross-peaks, one can deduce the through-space proximity of different protons, which provides direct evidence for specific conformations. For example, an NOE between a methyl proton and a vinyl proton would suggest a conformation where the dimethylamino group is folded back over the double bond.

X-ray Crystallography

If a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.

Experimental Workflow: Single-Crystal X-ray Diffraction

An In-Depth Technical Guide to the Applications of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Introduction: Unveiling a Versatile Diamine

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a multifaceted unsaturated diamine that has carved a significant niche in various chemical applications. Its unique structural attributes, featuring two tertiary amine functionalities bridged by a rigid four-carbon backbone containing a central double bond, bestow upon it a distinct reactivity profile. This guide provides an in-depth exploration of its synthesis, properties, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

The presence of the C=C double bond introduces conformational rigidity, which influences its chelation properties and the stability of the resulting metal complexes when compared to its saturated analogue, N,N,N',N'-tetramethyl-1,4-butanediamine (TMEDA)[1]. This structural feature is pivotal to its utility as a bidentate ligand in coordination chemistry and catalysis. Furthermore, the tertiary amine groups serve as reactive centers for quaternization, paving the way for the synthesis of specialized surfactants. In polymer chemistry, it acts as a crucial building block, influencing the final properties of polyurethane materials.

Synthesis and Physicochemical Properties

The primary route to this compound involves the nucleophilic substitution of a 1,4-dihalo-2-butene with dimethylamine. The trans-isomer is the more commonly synthesized and thermodynamically stable product[1].

A typical laboratory-scale synthesis is outlined below:

Experimental Protocol: Synthesis of trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Materials:

-

trans-1,4-Dibromo-2-butene

-

Dimethylamine (40% solution in water)

-

Potassium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of trans-1,4-dibromo-2-butene in diethyl ether is prepared.

-

The flask is cooled in an ice bath, and an aqueous solution of dimethylamine is added dropwise with vigorous stirring.

-

Potassium carbonate is then added portion-wise to neutralize the hydrobromic acid formed during the reaction.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.